molecular formula C19H22Cl2N2 B1585569 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine CAS No. 3589-22-8

3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine

Cat. No. B1585569
CAS RN: 3589-22-8
M. Wt: 349.3 g/mol
InChI Key: ZRLHYTJLNUJZLB-UHFFFAOYSA-N
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Description

This compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

To synthesize 3-chloro-1-(5 H -dibenz [ b, f ]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . It is also used in the synthesis of dibenzazepine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has a molecular formula of C14H11Cl2N .


Chemical Reactions Analysis

This compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rh (I) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.15 g/mol . It has a structure, density, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Properties

The compound 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine and similar compounds have been studied for their structural and chemical properties. In research by Issac and Tierney (1996), the reaction of chloral with substituted anilines led to the formation of various intermediates including 2,2,2-trichloroethylidene anilines. This study highlighted the complex reaction pathways and the potential for creating diverse chemical structures, offering insights into the conformation and chemical behavior of such compounds (Issac & Tierney, 1996).

Environmental Implications and Combustion By-products

Research on compounds structurally related to 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine has also focused on their environmental impact, particularly in the context of combustion and thermal processes. Altarawneh et al. (2009) delved into the formation, chlorination, and destruction of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), highlighting the complexity of these processes and the significant role of chlorination patterns in determining the final congener profiles of emissions. This review underscores the intricacies involved in the environmental pathways of such compounds (Altarawneh et al., 2009).

Degradation and Treatment of Hazardous Compounds

Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including amines, emphasizing the resistance of these compounds to conventional degradation processes. Their research highlighted advanced oxidation processes as effective methods for mineralizing nitrogen-containing compounds, which may include structures similar to 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine. This study provides a comprehensive understanding of the degradation mechanisms and the effectiveness of various treatment methods, contributing to the field of environmental management and pollution control (Bhat & Gogate, 2021).

Future Directions

This compound can be used as a starting material to prepare pharmacologically important dibenzazepine-pyridazine derivatives .

properties

IUPAC Name

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHYTJLNUJZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957303
Record name 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

CAS RN

3589-22-8
Record name Dichlorimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLORIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
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3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
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3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
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3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Reactant of Route 5
3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Reactant of Route 6
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3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine

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